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Compound of Interest

Compound Name: Aopta

Cat. No.: B1240302

Executive Summary

This document provides a comprehensive overview of the pharmacokinetic (PK) profile of
Aopta, a novel investigational compound. The data herein is derived from a series of preclinical
and early-phase clinical studies designed to characterize its absorption, distribution,
metabolism, and excretion (ADME) properties. This guide details the experimental
methodologies employed, summarizes key quantitative findings in tabular format, and
visualizes the metabolic pathways and experimental workflows to facilitate a deeper
understanding for drug development professionals.

Pharmacokinetic Profile of Aopta

Aopta exhibits predictable pharmacokinetic properties following oral administration. It is rapidly
absorbed, with plasma concentrations peaking between 2 and 4 hours post-dose. The
compound is extensively metabolized, primarily via hepatic pathways, and its elimination is
moderate. The following tables summarize the key pharmacokinetic parameters observed in
human studies.

Data Presentation: Key Pharmacokinetic Parameters

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Aopta in Healthy
Volunteers (Fasted)
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AUCo-t AUCo-inf

Dose Cmax
N Tmax (hr) (ng-hrimL (ng-hrimL  t% (hr)
Group (ng/mL) ) )
1524 + 2.0 (1.0 - 1,180 + 1,215+
10 mg 8 10.5+1.8
25.1 3.0) 198 205
388.9 + 25(.5- 3,150 + 3,245 +
25 mg 8 11.1+2.0
55.6 4.0) 450 475
795.2 £ 2.5(2.0- 6,870 £ 7,050 +
50 mg 8 11.4+1.9
110.3 4.0) 980 1010
1610.7 + 3.0(2.0- 15,950 + 16,480 +
100 mg 8 12.0+2.2
240.5 4.0) 2100 2250

Data are presented as mean + standard deviation (SD), except for Tmax, which is presented as
median (range). Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax.
AUCo-t: Area under the plasma concentration-time curve from time 0 to the last measurable
concentration. AUCo-inf: Area under the plasma concentration-time curve from time 0 to infinity.
t%: Terminal elimination half-life.

Table 2: Effect of a High-Fat Meal on Aopta Pharmacokinetics (50 mg Dose)

Geometric
Fed State Fasted State .
Parameter Mean Ratio 90% CI
(N=12) (N=12)
(Fed/Fasted)
Cmax (ng/mL) 580.5 +£ 95.7 790.1 £ 105.2 0.74 0.68 - 0.81
AUCo-inf
6,950 + 995 7,010 £ 1005 0.99 0.91-1.08
(ng-hr/mL)
Tmax (hr) 45 (3.0-6.0) 2.5(2.0-4.0) - -

Administration with a high-fat meal decreases the rate of absorption (lower Cmax, delayed
Tmax) but does not significantly impact the overall extent of exposure (AUC).
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Key Experimental Protocols

The data presented above were generated from rigorously controlled clinical studies. The

following sections detail the methodologies for the core experiments.

Single Ascending Dose (SAD) Study Protocol

Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study
in healthy adult volunteers. Four cohorts (10 mg, 25 mg, 50 mg, 100 mg) were enrolled, with
8 subjects per cohort (6 active, 2 placebo).

Dosing: Subjects received a single oral dose of Aopta or placebo following an overnight fast
of at least 10 hours.

Sample Collection: Serial venous blood samples were collected in K2zEDTA tubes pre-dose
andat0.5,1,1.5,2,25,3,4,6,8, 12, 24, 36, 48, and 72 hours post-dose. Plasma was
separated by centrifugation (15009 for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of Aopta and its primary metabolites were
guantified using a validated High-Performance Liquid Chromatography with Tandem Mass
Spectrometry (HPLC-MS/MS) method. The lower limit of quantification (LLOQ) was
established at 0.5 ng/mL.

Food-Effect Study Protocol

Study Design: An open-label, randomized, two-period, two-sequence crossover study in
healthy volunteers.

Dosing: Subjects received a single 50 mg oral dose of Aopta on two separate occasions:
once under fasted conditions (as described above) and once within 30 minutes of consuming
a standardized high-fat, high-calorie breakfast (approx. 800-1000 kcal, with 50% of calories
from fat). A washout period of 14 days separated the two dosing periods.

Sample Collection and Analysis: Blood sampling and bioanalysis were performed as
described in the SAD study protocol.

Metabolism and Signaling Pathways
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Aopta is primarily cleared via hepatic metabolism. In vitro studies using human liver
microsomes identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for
its oxidative metabolism.

Visualizations

The following diagrams illustrate the primary metabolic pathway of Aopta and the workflow for
the SAD clinical trial.
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Caption: Primary metabolic pathway of Aopta via Phase | and Phase Il reactions.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1240302?utm_src=pdf-body
https://www.benchchem.com/product/b1240302?utm_src=pdf-body
https://www.benchchem.com/product/b1240302?utm_src=pdf-body-img
https://www.benchchem.com/product/b1240302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

Pre-Study Phase

Volunteer Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Clinical Co nduct Phase
Randomlzatlon
(Aopta vs. Placebo)
gle Oral Dose Ao atio
A e0 ale
SHEEBIOPH =< .' N Safety & Tolerability Monitoring
//I
Post-Study Phase /
///
», D /
a A A pié bloalla /
//
//
//
//
//
Pha aco e ANa ’/
A ///
a dy Repo eneratio

Click to download full resolution via product page

Caption: Experimental workflow for the Single Ascending Dose (SAD) study.

 To cite this document: BenchChem. [A Technical Guide to the Pharmacokinetics of Aopta)].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1240302?utm_src=pdf-body-img
https://www.benchchem.com/product/b1240302#understanding-the-pharmacokinetics-of-aopta
https://www.benchchem.com/product/b1240302#understanding-the-pharmacokinetics-of-aopta
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1240302#understanding-the-pharmacokinetics-of-
aopta]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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